1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one
Description
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is a halogenated ketone featuring a bromine atom at the propan-2-one position and a trifluoromethyl (CF₃) group at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structural features—such as the electron-withdrawing CF₃ group and the reactive bromine atom—make it valuable for nucleophilic substitution reactions, cross-coupling processes, and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-3-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
QVJFVYGTRGRYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 3-(4-(trifluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include polar aprotic solvents, mild to strong bases, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one with structurally related compounds, focusing on substituent effects, synthetic challenges, and applications.
Positional Isomers: 3- vs. 4-Trifluoromethyl Substitution
- 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS: 847149-84-2)
- 1-(4-(Trifluoromethyl)phenyl)propan-2-one
Halogen-Substituted Analogs
- 1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one
Functional Group Variations
- 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804137-24-3) Structural Features: Incorporates a bromomethyl group and a trifluoromethylthio (CF₃S) substituent. Properties: Higher molecular weight (327.16 g/mol) and density (1.54 g/cm³) compared to the parent compound.
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Data Table: Comparative Analysis of Key Compounds
Research Findings and Challenges
- Synthetic Hurdles : highlights difficulties in synthesizing brominated analogs like 8b, possibly due to steric effects or competing side reactions .
- Crystallography : SHELXTL software is critical for resolving crystal structures of brominated ketones, aiding in understanding molecular conformations .
- Pharmaceutical Relevance : The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, as seen in fenfluramine derivatives .
Biological Activity
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, making it a valuable scaffold for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with appropriate carbonyl precursors. Recent studies have optimized this process, improving yields and selectivity through various catalytic methods, including Mizoroki–Heck cross-coupling reactions .
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown selective activity against various pathogens, including Chlamydia species . The trifluoromethyl-substituted compounds were found to enhance antimicrobial efficacy compared to their unsubstituted counterparts.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific proteins or enzymes. For example, studies have indicated that similar compounds can inhibit bacterial growth by disrupting cellular processes such as protein synthesis or cell wall integrity .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antichlamydial Activity : A study demonstrated that derivatives with the trifluoromethyl group were effective against Chlamydia, indicating a potential pathway for developing new treatments for chlamydial infections .
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results suggested that the presence of the trifluoromethyl group was crucial for enhancing inhibitory activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
